molecular formula C9H9FINO B1449086 4-Fluoro-3-iodo-N,N-dimethylbenzamide CAS No. 1369790-97-5

4-Fluoro-3-iodo-N,N-dimethylbenzamide

Cat. No. B1449086
M. Wt: 293.08 g/mol
InChI Key: ZUOISLZIIGSKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9FINO . It has an average mass of 293.077 Da and a monoisotopic mass of 292.971283 Da .


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-iodo-N,N-dimethylbenzamide is 1S/C9H9FINO/c1-11(2)9(12)7-3-5-8(10)6-4-7/h3-6H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Fluoro-3-iodo-N,N-dimethylbenzamide is a solid or liquid at room temperature .

Scientific Research Applications

Photodehalogenation Studies

The photodehalogenation of chloro and fluoro derivatives, including compounds similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been explored. This process can generate phenyl cations and potentially benzyne intermediates, leading to various products. The study emphasizes the influence of substituents like SiMe3 and SnMe3 on the photophysics and primary dehalogenation processes of such compounds (Protti et al., 2012).

Continuous Flow Iodination

Continuous flow iodination of certain fluoro-benzonitrile derivatives, akin to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been investigated. This method has been found effective for generating iodinated regioisomers, crucial for various chemical syntheses and pharmaceutical applications (Dunn et al., 2018).

Radioligand Synthesis

The synthesis and evaluation of radioligands similar in structure to 4-Fluoro-3-iodo-N,N-dimethylbenzamide have been studied for their potential in imaging β-amyloid plaques in Alzheimer’s disease using positron emission tomography (PET) (Cai et al., 2004).

Optical Limiting Applications

Investigations into the linear and nonlinear optical properties of halogenated aniline compounds, similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, have been conducted. These studies are significant for understanding the applicability of such compounds in optical limiting and photonic devices (George et al., 2021).

Photodynamic Therapy

The synthesis of lutetium(III) acetate phthalocyanine derivatives substituted with N,N-dimethylamino phenyl groups, similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, has been researched. These compounds have shown promising properties as photosensitizers for the treatment of cancer in photodynamic therapy applications (Al-Raqa et al., 2017).

Synthesis of Fluorinated Organic Molecules

Efficient methods for the synthesis of fluorinated organic molecules, involving compounds like 4-Fluoro-3-iodo-N,N-dimethylbenzamide, have been developed. This includes a metal-free synthesis method for fluoro-benzoxazepines, highlighting the importance of such compounds in chemical and medical applications (Ulmer et al., 2016).

Photostability of Fluorinated Drugs

Studies on the photochemistry of haloanilines and N,N-dimethyl derivatives have been conducted to understand the photostability and phototoxic effects of fluorinated drugs. These studies provide insights into the reactivity and stability of compounds including 4-Fluoro-3-iodo-N,N-dimethylbenzamide under various conditions (Freccero et al., 2003).

PET Imaging Agents

Research on fluorine-18-labeled benzamide analogs for imaging sigma2 receptor status in solid tumors with PET has been conducted. This research includes compounds structurally similar to 4-Fluoro-3-iodo-N,N-dimethylbenzamide, underlining their importance in medical imaging and diagnostics (Tu et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-fluoro-3-iodo-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-12(2)9(13)6-3-4-7(10)8(11)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOISLZIIGSKKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-iodo-N,N-dimethylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Reactant of Route 3
Reactant of Route 3
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Reactant of Route 4
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Reactant of Route 5
Reactant of Route 5
4-Fluoro-3-iodo-N,N-dimethylbenzamide
Reactant of Route 6
Reactant of Route 6
4-Fluoro-3-iodo-N,N-dimethylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.